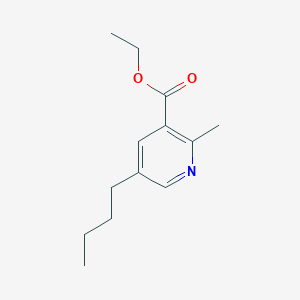
Ethyl 5-butyl-2-methylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-butyl-2-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family. This compound features a pyridine ring substituted with an ethyl ester group at the third position, a butyl group at the fifth position, and a methyl group at the second position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-butyl-2-methylpyridine-3-carboxylate typically involves the esterification of 5-butyl-2-methylpyridine-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and energy consumption, making the process more sustainable.
化学反応の分析
Types of Reactions
Ethyl 5-butyl-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
科学的研究の応用
Ethyl 5-butyl-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of ethyl 5-butyl-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors. The pyridine ring can participate in coordination with metal ions, influencing various biochemical processes. The exact mechanism depends on the specific application and context of use.
類似化合物との比較
Ethyl 5-butyl-2-methylpyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methylpyridine-3-carboxylate: Lacks the butyl group, resulting in different chemical properties and reactivity.
Ethyl 5-ethyl-2-methylpyridine-3-carboxylate: Features an ethyl group instead of a butyl group, affecting its steric and electronic characteristics.
Ethyl 5-butyl-2-ethylpyridine-3-carboxylate: Contains an ethyl group at the second position instead of a methyl group, altering its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its properties and applications.
特性
CAS番号 |
91027-96-2 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
ethyl 5-butyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-4-6-7-11-8-12(10(3)14-9-11)13(15)16-5-2/h8-9H,4-7H2,1-3H3 |
InChIキー |
BCIZNQKKHVYRDX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(N=C1)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















